A-802715

Description

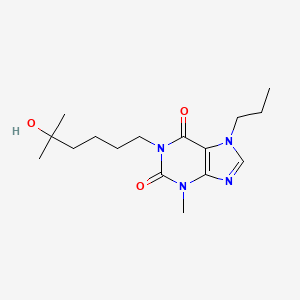

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-5-9-19-11-17-13-12(19)14(21)20(15(22)18(13)4)10-7-6-8-16(2,3)23/h11,23H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKAARSDXHSHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148237 | |

| Record name | A 802715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107767-58-8 | |

| Record name | A 802715 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107767588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 802715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation and Molecular Targets

Cyclic Nucleotide Signaling Pathway Modulation

A-802715, as a methylxanthine derivative, exerts its effects largely through the modulation of intracellular cyclic nucleotide levels, particularly cyclic adenosine (B11128) monophosphate (cAMP). nih.govuni.lujinpanlab.com

This compound functions as a phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.govuni.lujinpanlab.com Phosphodiesterases are enzymes responsible for hydrolyzing cyclic guanosine (B1672433) monophosphate (cGMP) or cAMP, and their inhibition prevents cAMP breakdown, thereby increasing its intracellular concentration. Studies have demonstrated that this compound dose-dependently inhibits PDE activity. This inhibition of PDE activity is considered a crucial mechanism for the suppression of tumor necrosis factor-alpha (TNF-alpha) synthesis. In comparative studies with other xanthine (B1682287) derivatives, this compound was identified as the most potent agent in suppressing lipopolysaccharide (LPS)-induced TNF-alpha production in human mononuclear cells. The effective concentration (EC300) of this compound, which raised cAMP levels to 300% of control, correlated with its IC50 for TNF-alpha suppression.

Table 1: Potency of Xanthine Derivatives in Suppressing LPS-Induced TNF-alpha Production and Inhibiting PDE Activity

| Compound Name | IC50 for TNF-alpha Suppression (µM) | Correlation with PDE Inhibition |

| This compound | 41 | High Correlation |

| HWA 138 | 106 | High Correlation |

| Theophylline (B1681296) | 419 | Low Correlation |

| Pentoxifylline | (Comparable, but less potent than this compound) | High Correlation |

In primary cultures of murine hepatocytes, this compound at a concentration of 500 µM, along with other cAMP-raising compounds, conferred protection from TNF cytotoxicity. nih.govuni.lujinpanlab.com While PDE inhibitors alone may induce only a small increase in cAMP levels in LPS-stimulated human peripheral blood mononuclear cells (PBMC), their combination with prostanoids can significantly enhance cAMP accumulation.

The increase in intracellular cAMP levels, resulting from phosphodiesterase inhibition by this compound, is known to activate Protein Kinase A (PKA). PKA is a key downstream effector kinase in the cyclic nucleotide signaling pathway, and its activation plays a critical role in various cellular processes, including those related to inflammation and immune responses.

Cytokine and Chemokine Network Interactions

This compound significantly interacts with the cytokine and chemokine network, demonstrating a capacity to both attenuate pro-inflammatory mediators and induce immunosuppressive and regulatory factors.

A key aspect of this compound's immunomodulatory activity is its ability to attenuate the systemic release of pro-inflammatory cytokines. During endotoxic shock in murine models, this compound effectively reduced the systemic release of endogenous Tumor Necrosis Factor (TNF) and Interferon-gamma (IFN-gamma). nih.govuni.lujinpanlab.com Specifically, this compound has been reported to inhibit the production of TNF-alpha caused by lipopolysaccharides in serum. In human mononuclear cells, this compound exhibited potent suppression of LPS-induced TNF-alpha production, with an IC50 of 41 µM, indicating its strong anti-inflammatory potential. This suppression of TNF-alpha is directly correlated with its capacity to inhibit phosphodiesterase activity and subsequently increase intracellular cAMP levels.

Beyond suppressing pro-inflammatory cytokines, this compound also promotes the production of immunosuppressive and regulatory mediators. Research indicates that this compound potently up-regulated the early production of circulating Interleukin-10 (IL-10) and Interleukin-6 (IL-6). nih.govuni.lujinpanlab.com Interleukin-10 is recognized as a major immune regulatory cytokine, exhibiting profound anti-inflammatory functions by limiting excessive tissue disruption caused by inflammation. IL-10 effectively down-regulates the production of LPS-elicited cytokines, such as TNF from macrophages, and has been shown to protect against lethal endotoxic shock. The induction of these regulatory cytokines contributes to a shift in the humoral response, favoring immunosuppression and potentially mitigating the systemic toxicity associated with inflammatory conditions. nih.govuni.lujinpanlab.com

Table 2: Impact of this compound on Soluble TNF Receptors

| Mediator | Effect of this compound Alone | Effect in presence of LPS |

| sTNF-R p55 and p75 | 3- to 4-fold increase nih.govuni.lujinpanlab.com | Additive increase nih.govuni.lujinpanlab.com |

Cellular and Biochemical Effects

Influence on Cellular Proliferation and Viability in Malignant Cell Lines

Research indicates that A-802715 impacts cell viability and induces cell cycle blocks in malignant cell lines, including melanoma and squamous cell carcinoma lines.

This compound has been shown to influence cell cycle blocks and modulate S-phase content, particularly following irradiation damage. semanticscholar.org While specific quantitative data on the precise percentages of cells in different cell cycle phases (e.g., G2/M block or S-phase entry) across various malignant cell lines are not extensively detailed in the available literature, the compound's capacity to induce such alterations highlights its potential in modulating cellular proliferation.

Table 1: Observed Effects of this compound on Malignant Cell Lines

| Effect on Cell Line | Specific Cell Lines Mentioned | Key Observation | Reference |

| Cell Viability | Melanoma, Squamous Cell Carcinoma | Impacted cell viability | |

| Cell Cycle Blocks | Melanoma, Squamous Cell Carcinoma | Induces cell cycle blocks | |

| S-Phase Content | Not specified (after irradiation) | Influences S-phase content after irradiation damage | semanticscholar.org |

While the DNA Damage Response (DDR) pathway, involving key proteins like p53 and ATM kinase, plays a critical role in maintaining genomic integrity and regulating cell cycle checkpoints, mdpi.comnih.govresearchgate.netnih.gov direct evidence detailing the specific interplay of this compound with p53 status or its role in ATM kinase inhibition is not explicitly provided in the current research findings. General mechanisms of p53 activation by ATM in response to DNA damage are well-established, where ATM phosphorylates p53 to activate downstream pathways leading to cell cycle arrest or apoptosis. mdpi.comnih.govnih.gov However, studies specifically linking this compound to these precise molecular interactions within the DDR pathway are not available in the examined literature.

Effects on Nitric Oxide Synthesis in Inflammatory Models

This compound has demonstrated significant anti-inflammatory properties in murine models of endotoxemia. It effectively attenuated the systemic release of pro-inflammatory mediators such as endogenous tumor necrosis factor (TNF) and interferon-gamma. researchgate.netbmrat.org Concurrently, the compound potently upregulated the early production of circulating anti-inflammatory cytokines, including interleukin-10 and interleukin-6. researchgate.netbmrat.org Furthermore, treatment with this compound alone led to a notable increase in the levels of circulating soluble TNF receptors (sTNF-R p55 and p75), which were observed to be 3- to 4-fold higher than those in control groups. This increase was additive to the elevation elicited by lipopolysaccharide (LPS). bmrat.org While nitric oxide (NO) is a crucial mediator in inflammatory responses, jpp.krakow.plcvphysiology.com and its synthesis by inducible nitric oxide synthase (iNOS) is a common target for anti-inflammatory agents, wjgnet.com the available research does not explicitly detail this compound's direct modulation of nitric oxide synthesis. Its observed anti-inflammatory effects are primarily attributed to the modulation of cytokine release and soluble receptor levels.

Interaction with DNA Replication Processes (e.g., Radioactive Caffeine (B1668208) Incorporation)

Information regarding the direct interaction of this compound with DNA replication processes, or studies utilizing techniques such as radioactive caffeine incorporation to investigate such interactions, is not available in the current body of research. While caffeine is known to influence DNA replication and cell cycle progression, particularly by inducing mitotic events in cells with arrested DNA replication, nih.govnih.gov and various methods exist for detecting DNA replication, mdpi.com no specific findings link this compound to these mechanisms or experimental approaches.

Hepatocyte Protection Mechanisms

This compound exhibits notable hepatoprotective effects. In murine models, the compound provided protection against LPS-initiated liver failure. researchgate.netbmrat.org It also demonstrated protective capabilities against hepatic damage induced by the direct application of recombinant TNF. researchgate.netbmrat.org In in vitro studies using primary cultures of murine hepatocytes, this compound (at a concentration of 500 µM) effectively conferred protection from TNF cytotoxicity. researchgate.netbmrat.org This protective effect was also observed with other compounds that elevate cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.netbmrat.org

Table 2: Hepatoprotective Effects of this compound

| Model/Context | Condition Induced | This compound Intervention | Observed Protective Effect | Reference |

| Murine Model | LPS-initiated liver failure | 180 mg/kg pretreatment | Protection against lethal shock dose | researchgate.netbmrat.org |

| Murine Model | Hepatic damage by recombinant TNF | 180 mg/kg pretreatment | Protection against hepatic damage | researchgate.netbmrat.org |

| In vitro (Murine Hepatocytes) | TNF cytotoxicity | 500 µM | Protection from TNF cytotoxicity | researchgate.netbmrat.org |

Preclinical in Vivo Efficacy in Animal Models

Immunosuppressive Activity in Allograft Transplantation Models

Studies in rodent models have explored the capacity of A-802715 to influence graft survival and induce specific immune tolerance, both as a monotherapy and in combination with established immunosuppressants.

In a major histocompatibility complex (MHC) incompatible WKAH-->PVG rat model, this compound administered orally at 100 mg/kg/day alone did not prolong cardiac graft survival uni.lu. However, when combined with oral Cyclosporine (7.5 mg/kg/day), the treatment successfully sustained graft survival throughout the treatment period uni.lu. A more pronounced synergistic effect was observed with continuous intravenous infusion of this compound (20 mg/kg/day) alongside Cyclosporine (5 mg/kg/day), leading to permanent graft survival in six out of seven animals uni.lu.

A key finding from these combination therapies was the induction of specific transplantation tolerance. Long-term survivors, after cessation of immunosuppression, demonstrated acceptance of donor-type second grafts while simultaneously rejecting third-party grafts. This indicates a donor-specific immune tolerance rather than a general immunosuppression uni.lu. Mechanistically, this specific tolerance was not attributed to clonal deletion or anergy but rather to a defect in the generation of specific cytotoxic T lymphocytes uni.lu. Similar synergistic effects and permanent graft survival were also achievable in an MHC-compatible Wag/Rij-->R/A combination using oral this compound (100 mg/kg/day) and a low dose of Cyclosporine (2.5 mg/kg/day) uni.lu.

Table 1: Graft Survival in Rat Cardiac Allograft Models with this compound and Cyclosporine

| Treatment Group | MHC Compatibility | This compound Dose (Route) | Cyclosporine Dose (Route) | Graft Survival Outcome | Specific Tolerance Induction |

| This compound alone | Incompatible | 100 mg/kg/day (Oral) | - | No prolongation | No |

| CsA alone | Incompatible | - | 7.5 mg/kg/day (Oral) | No prolongation | No |

| This compound + CsA | Incompatible | 100 mg/kg/day (Oral) | 7.5 mg/kg/day (Oral) | Sustained during treatment | Yes |

| This compound + CsA | Incompatible | 20 mg/kg/day (IV Infusion) | 5 mg/kg/day (Oral) | Permanent (6/7 grafts) | Yes |

| This compound + CsA | Compatible | 100 mg/kg/day (Oral) | 2.5 mg/kg/day (Oral) | Permanent | Yes |

This compound has been shown to synergize with Cyclosporine (CsA) by suppressing the CsA-resistant "signal two"-dependent pathway of T cell activation, a mechanism observed in in vitro studies uni.lu. This synergistic interaction is crucial for its efficacy in transplantation models. Unlike this compound, another methylxanthine derivative, pentoxifylline, did not exhibit a similar synergistic effect with CsA in prolonging graft survival uni.lu.

Further research into synergistic effects with other immunomodulators indicated that this compound, identified as a "second-signal inhibitor," showed a weaker synergism with 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) in inhibiting phytohemagglutinin A-induced lymphocyte proliferation, with a synergism index of 0.52 uni.lu. In contrast, the strongest synergism in this context was observed with interleukin 2 secretion inhibitors like Cyclosporine and FK506 (synergism indexes of 0.16 and 0.27, respectively) uni.lu. These findings suggest that while this compound possesses synergistic potential, its optimal therapeutic application in transplantation may involve specific combinations, particularly with calcineurin inhibitors like Cyclosporine.

Mitigation of Systemic Inflammatory Syndromes

Beyond its immunosuppressive properties, this compound has demonstrated significant protective effects in models of acute systemic inflammation, specifically endotoxic shock and associated organ injury.

In murine models of endotoxemia, this compound, at a dose of 180 mg/kg, provided protection against a lethal shock dose of lipopolysaccharide (LPS) (5 mg/kg) in non-sensitized mice epa.gov. The compound attenuated the systemic release of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interferon-gamma during endotoxic shock epa.gov. Concurrently, this compound potently up-regulated the early production of circulating anti-inflammatory cytokines, including interleukin-10 (IL-10) and interleukin-6 (IL-6) epa.gov.

Table 2: Effects of this compound on Cytokine and Soluble Receptor Levels in Murine Endotoxic Shock

| Parameter | Effect of this compound (180 mg/kg) | Reference |

| Systemic TNF release | Attenuated | epa.gov |

| Systemic Interferon-gamma release | Attenuated | epa.gov |

| Circulating IL-10 production | Potently Up-regulated | epa.gov |

| Circulating IL-6 production | Potently Up-regulated | epa.gov |

| Circulating sTNF-R (p55 and p75) levels | 3- to 4-fold higher than controls (additive to LPS effect) | epa.gov |

In addition to its protective effects against systemic shock, this compound demonstrated efficacy in mitigating LPS-induced organ injury. Specifically, it protected D-galactosamine-sensitized animals (700 mg/kg) against LPS (5 micrograms/kg)-initiated liver failure epa.gov. This protective action extended to preventing liver injury induced by the intravenous injection of recombinant TNF in D-galactosamine-sensitized mice epa.gov.

In vitro studies further supported these findings, showing that this compound (500 microM) conferred protection from TNF cytotoxicity in primary cultures of murine hepatocytes epa.gov. This protective effect on target cells is partly attributed to a direct mechanism involving an increase in intracellular cAMP epa.gov. These results underscore this compound's potential in managing acute inflammatory conditions that lead to organ damage.

Chemical Structure Activity Relationship and Analog Development

Structural Features Essential for Biological Potency

The biological potency of xanthine (B1682287) derivatives is largely dictated by the nature and position of substituents on the purine (B94841) ring system. For A-802715, a 1,3,7-trisubstituted xanthine, the specific groups at the N-1, N-3, and N-7 positions are crucial determinants of its activity.

The xanthine scaffold itself provides a versatile platform for chemical modification, with the N-1, N-3, N-7, and C-8 positions being the primary sites for derivatization. The substituents at these positions influence the compound's affinity for various biological targets, such as adenosine (B11128) receptors and phosphodiesterases (PDEs), as well as its pharmacokinetic properties.

Comparative Pharmacological Profiles of this compound and Analogues (e.g., Pentoxifylline, HWA-138, HWA-448, Theophylline (B1681296), Propentofylline)

This compound exhibits a distinct pharmacological profile when compared to other xanthine derivatives. A key area of its activity is the suppression of tumor necrosis factor-alpha (TNF-α) production, a critical mediator of inflammation.

A comparative in vitro study on the suppression of lipopolysaccharide (LPS)-induced TNF-α production in human mononuclear cells identified this compound as the most potent agent among the tested xanthine derivatives. researchgate.net The half-maximal inhibitory concentration (IC50) for this compound was 41 µM. researchgate.net In the same study, HWA 138 had an IC50 of 106 µM, while theophylline was the least potent with an IC50 of 419 µM. researchgate.net This demonstrates the superior potency of this compound in inhibiting this pro-inflammatory cytokine. The study also found a strong correlation between the potency of these compounds to suppress TNF-α production and their ability to inhibit cAMP phosphodiesterase (PDE) activity, suggesting that PDE inhibition is a crucial mechanism in their anti-inflammatory effects. researchgate.net

HWA-448 , another xanthine derivative, has been investigated for its effects on bronchoconstriction. In a study on actively sensitized guinea pigs, HWA-448 demonstrated a protective effect against antigen-induced bronchoconstriction. wikipedia.orgdrugs.com When compared to aminophylline, HWA-448 was found to be less potent in relaxing tracheal rings constricted with histamine, with an IC50 of 49.9 µM compared to 18.2 µM for aminophylline. wikipedia.orgdrugs.com

Pentoxifylline , a well-known xanthine derivative, is recognized for its hemorheological properties, improving red blood cell deformability and reducing blood viscosity. wikipedia.org It also acts as a competitive nonselective phosphodiesterase inhibitor, leading to an increase in intracellular cAMP, inhibition of TNF-α and leukotriene synthesis, and a reduction in inflammation. wikipedia.org

Propentofylline is a xanthine derivative with neuroprotective effects. nih.gov It functions as a phosphodiesterase inhibitor and an adenosine uptake inhibitor. nih.gov Its purported benefits in conditions like Alzheimer's disease are linked to its ability to improve cerebral blood flow and inhibit inflammatory processes in the brain. nih.gov

The following table provides a comparative overview of the pharmacological data for this compound and its analogs:

| Compound | Primary Pharmacological Effect(s) | IC50 for TNF-α Suppression (µM) | Other Notable Activities |

| This compound | Potent TNF-α suppression, PDE inhibition | 41 researchgate.net | --- |

| Pentoxifylline | Improves blood rheology, PDE inhibition, TNF-α suppression | Not directly compared in the same study | Reduces blood viscosity, inhibits platelet aggregation wikipedia.org |

| HWA-138 | TNF-α suppression, PDE inhibition | 106 researchgate.net | --- |

| HWA-448 | Attenuates bronchoconstriction | Not reported for TNF-α | IC50 for tracheal ring relaxation: 49.9 µM wikipedia.orgdrugs.com |

| Theophylline | Bronchodilation, PDE inhibition | 419 researchgate.net | Adenosine receptor antagonist |

| Propentofylline | Neuroprotection, PDE inhibition, adenosine uptake inhibition | Not reported | Improves cerebral blood flow nih.gov |

Strategic Chemical Modifications and Their Biological Implications (e.g., N-1 and N-7 Substitutions)

The chemical modifications at the N-1 and N-7 positions of the xanthine scaffold have profound effects on the biological activity of the resulting derivatives. These strategic substitutions allow for the fine-tuning of the pharmacological properties of the compounds.

N-1 Substitutions: The substituent at the N-1 position is critical for determining the potency and selectivity of xanthine derivatives. In this compound, the (5-hydroxy-5-methylhexyl) group at this position is a key contributor to its high potency in suppressing TNF-α. This relatively large and functionalized alkyl chain likely enhances the binding affinity of the molecule to its target, potentially through hydrophobic interactions and hydrogen bonding.

The interplay between the substituents at the N-1, N-3, and N-7 positions is complex, and a systematic exploration of different chemical groups at these positions is essential for developing analogs with improved therapeutic profiles.

Consideration of Deuterium (B1214612) Isotope Effects in Analogous Xanthine Derivatives

The substitution of hydrogen atoms with their heavier isotope, deuterium, can have significant effects on the pharmacokinetic and metabolic profiles of drugs. nih.govnih.gov This "deuterium isotope effect" arises from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. drugs.com

In the context of xanthine derivatives, studies on caffeine (B1668208), a close structural analog of this compound, have demonstrated that deuterium substitution can lead to "metabolic switching." drugs.comnih.govd-nb.info For example, deuteration of the methyl groups at the N-1 or N-7 positions of caffeine can alter the primary sites of metabolism, leading to a change in the ratio of its various metabolites. drugs.com This can, in turn, affect the drug's half-life, bioavailability, and potentially its pharmacological activity, as some metabolites of xanthines are also biologically active. drugs.com

While specific studies on deuterated this compound are not available, the principles observed with other xanthine derivatives suggest that selective deuteration of this compound could be a viable strategy to modulate its metabolic fate. For instance, deuterating positions that are susceptible to oxidative metabolism could slow down its clearance, potentially leading to a longer duration of action. Such modifications could offer a way to optimize the therapeutic properties of this compound and its analogs.

Research Methodologies and Experimental Paradigms

In Vitro Cell Culture Models

In vitro research has been central to understanding the cellular responses to A-802715. While a broad range of cell models are available for such research, studies on this compound have been focused on specific applications.

Primary Cell Isolation and Stimulation Protocols (e.g., Human Mononuclear Cells, Murine Macrophages, Hepatocytes)

A review of the available scientific literature did not yield specific experimental data involving the use of primary cell cultures such as human mononuclear cells, murine macrophages, or hepatocytes in studies of the compound this compound. Research on this compound has primarily been documented using immortalized cell lines.

Immortalized Cell Line Applications in Mechanistic Studies (e.g., 3T6 Mouse Fibroblasts, Epstein-Barr Virus-Transformed B Cells, Raw 264.7, HK-2)

The toxicity of the methylxanthine derivative this compound was evaluated using several human cancer cell lines. Specifically, its effects were determined against two human melanoma lines (Be11 and MeWo) and two human squamous cell carcinoma lines (4197 and 4451) through a vital dye staining assay medchemexpress.com. Studies specifically employing 3T6 Mouse Fibroblasts, Epstein-Barr Virus-Transformed B cells, Raw 264.7, or HK-2 cells to investigate this compound were not identified in the reviewed literature.

Quantitative Assays for Cytokine, Chemokine, and Gene Expression Analysis (e.g., ELISA, RT-qPCR)

Based on the available scientific literature, there is no specific information detailing the use of quantitative assays like ELISA or RT-qPCR to analyze cytokine, chemokine, or gene expression changes induced by this compound.

Cell Viability, Proliferation, and Apoptosis Assays (e.g., Mixed Lymphocyte Reaction, BrdU Incorporation)

The impact of this compound on cell viability and proliferation has been a key focus of research.

Cell Viability Assays : The toxicity of this compound was assessed using a vital dye staining assay on human melanoma and squamous cell carcinoma cell lines. The compound demonstrated a toxic dose of 50% (TD50) in the range of 0.9-1.1 mM across the tested cell lines, indicating it was the most toxic among the methylxanthine derivatives evaluated in the study medchemexpress.com.

| Cell Lines | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|

| Human Melanoma (Be11, MeWo), Human Squamous Cell Carcinoma (4197, 4451) | Vital Dye Staining | TD50 (Toxic Dose 50%) | 0.9-1.1 mM | medchemexpress.com |

BrdU Incorporation : To assess DNA synthesis and cell cycle progression, 5-bromo-2'-deoxyuridine (BrdU) incorporation assays were utilized. nih.govnih.govspringernature.comcellsignal.com In cells with wild-type p53, it was observed that this compound strongly enhanced the suppression of S-phase entry that is induced by irradiation medchemexpress.com. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle, allowing for the quantification of proliferating cells. nih.govnih.govcellsignal.comabcam.com

Information regarding the use of the Mixed Lymphocyte Reaction (MLR) to study the effects of this compound is not available in the current body of scientific literature.

Flow Cytometric Analysis for Cell Cycle Distribution and Immunophenotyping

Flow cytometry has been an essential tool for analyzing the effects of this compound on cell cycle distribution. thermofisher.comnih.govnih.govresearchgate.net

Cell Cycle Analysis : DNA analysis was conducted using a FACScan flow cytometer. medchemexpress.com This technique measures the DNA content of cells after staining with a fluorescent dye, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). thermofisher.commiltenyibiotec.com In studies involving this compound, data from 10,000 events per sample were collected to generate frequency distribution histograms. This analysis revealed that the compound's effect on the cell cycle is dependent on the p53 status of the cell line; this compound was found to prolong the G2/M block in certain conditions medchemexpress.com.

There is no available information on the use of flow cytometry for immunophenotyping in studies related to this compound.

In Vivo Animal Models

A review of the available scientific literature did not yield specific information regarding the use of in vivo animal models in research on the compound this compound.

Rodent Models of Immune Modulation and Inflammation (e.g., Rat Cardiac Allograft, Murine Endotoxemia)

Rat Cardiac Allograft Model The methylxanthine derivative this compound has been investigated for its immunosuppressive properties using in vivo rat cardiac allograft models. nih.gov These models are crucial for assessing the potential of new compounds to prevent organ transplant rejection. In these experiments, hearts from donor rats are transplanted into recipient rats with different genetic backgrounds (allografts) to elicit an immune rejection response.

In a major histocompatibility complex (MHC) incompatible combination (WKAH to PVG rats), studies demonstrated a significant synergistic effect between this compound and the conventional immunosuppressant Cyclosporine (CsA). nih.gov While either this compound or CsA alone at certain doses failed to prolong graft survival, their combination successfully maintained the graft during the treatment period. nih.gov This synergism was not observed with another methylxanthine, pentoxifylline. nih.gov The efficacy of the combination therapy was further enhanced when this compound was administered via continuous intravenous infusion, which allowed for the use of lower doses of both drugs and resulted in permanent graft survival in a majority of the animals. nih.gov

Similar synergistic outcomes and permanent graft survival were achieved in an MHC-compatible strain combination (Wag/Rij to R/A rats) using oral this compound with a low dose of CsA. nih.gov A key finding in these studies was the induction of specific transplantation tolerance. Long-term surviving recipients accepted secondary grafts from the original donor type but rejected grafts from third-party donors. nih.gov This tolerance was linked to a defect in the generation of specific cytotoxic T lymphocytes, rather than the deletion of immune cells (clonal deletion) or a state of cellular unresponsiveness (anergy). nih.gov

Summary of this compound Efficacy in Rat Cardiac Allograft Models

| Rat Strain Combination | Treatment Group | Outcome | Reference |

|---|---|---|---|

| WKAH→PVG (MHC-incompatible) | This compound or CsA alone | No prolongation of graft survival | nih.gov |

| WKAH→PVG (MHC-incompatible) | This compound + CsA (Oral) | Sustained graft survival during treatment | nih.gov |

| WKAH→PVG (MHC-incompatible) | This compound (IV Infusion) + CsA | Permanent graft survival in 6 of 7 rats | nih.gov |

| Wag/Rij→R/A (MHC-compatible) | This compound + low-dose CsA (Oral) | Permanent graft survival and specific tolerance | nih.gov |

Murine Endotoxemia Murine endotoxemia, typically induced by the administration of lipopolysaccharide (LPS), is a widely used and reproducible animal model that mimics key aspects of systemic inflammation and sepsis in humans. mdpi.commdpi.com LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong inflammatory response by activating immune cells like macrophages and monocytes. nih.gov This activation leads to the release of a cascade of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), which mediate the systemic inflammatory response and can lead to endotoxic shock. mdpi.combohrium.comnih.gov This model is valuable for studying the mechanisms of acute inflammation and for the preclinical evaluation of potential anti-inflammatory therapies. mdpi.com

Development and Validation of Disease-Specific Animal Models for this compound Efficacy Studies

The translation of preclinical data to clinical success hinges on the use of appropriate and well-validated animal models. nih.govijrpc.com For a compound like this compound, which demonstrates immunomodulatory effects, the development of disease-specific models is essential for evaluating its therapeutic potential. The validation process ensures that a model accurately reflects the human disease state it is intended to mimic. taconic.com

Key validation criteria for animal models include:

Predictive Validity: The ability of the model to predict therapeutic outcomes in humans. A model with high predictive validity will show a response to treatments that are known to be effective in patients. taconic.com

Face Validity: The extent to which the model replicates the symptoms and pathological features (phenotypes) of the human disease. taconic.com

Construct Validity: The degree to which the model shares the same underlying genetic or biological cause (etiology) as the human condition. taconic.com

No single animal model can perfectly fulfill all validation criteria for a complex human disease. taconic.com Therefore, a multifactorial approach using a combination of complementary models is often necessary for a robust preclinical assessment of a new therapeutic agent. taconic.com

To standardize this process, systematic approaches like the Framework to Identify Models of Disease (FIMD) have been developed. nih.gov FIMD provides a structured method to assess, validate, and compare animal models across eight key domains:

Epidemiology

Symptomatology and Natural History

Genetics

Biochemistry

Aetiology (Cause)

Histology (Tissue Pathology)

Pharmacology

Endpoints

By systematically evaluating a model against these domains, researchers can make a more informed, science-based decision on its suitability for efficacy studies, thereby increasing the likelihood of generating results that are translatable to the clinical setting. nih.govbiorxiv.org

Biochemical and Enzymatic Characterization

Phosphodiesterase Activity Assays

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govfrontiersin.org As this compound is a methylxanthine derivative, a class of compounds known to act as PDE inhibitors, its biochemical characterization would fundamentally involve phosphodiesterase activity assays. nih.govmdpi.com These assays are crucial for determining the compound's potency and selectivity towards different PDE isoenzymes.

The core principle of a PDE activity assay is to measure the conversion of a cyclic nucleotide (e.g., cAMP) into its corresponding 5'-monophosphate form (5'-AMP). nih.gov Various methods exist to quantify this activity:

Coupled Enzyme Assays: These are common, multi-step methods. After the PDE enzyme converts cAMP to 5'-AMP, a second enzyme, such as 5'-nucleotidase, is added to cleave the phosphate group from 5'-AMP, releasing inorganic phosphate. The amount of released phosphate can then be quantified using colorimetric reagents, such as a Malachite Green-based assay, where the color intensity is proportional to PDE activity.

Fluorescence-Based Assays: These assays can detect the inorganic phosphate produced in a coupled reaction. One method uses a phosphate-binding protein labeled with a fluorophore. thermofisher.com When this protein binds to the free inorganic phosphate released by the enzymatic reaction, its fluorescence intensity increases, providing a direct measure of PDE activity that can be monitored in real-time. thermofisher.com

Luminescence-Based Assays: In this approach, the amount of substrate (cAMP) remaining after the PDE reaction is measured. The remaining cAMP activates a protein kinase, which then uses ATP. The amount of ATP consumed is quantified in a subsequent luciferase reaction, where a decrease in light output corresponds to higher PDE activity. promega.com.au

Radioassays: These highly sensitive assays use a radioactively labeled substrate, such as [3H]-cAMP. After the reaction, chromatographic methods are used to separate the product ([3H]-AMP or its derivative) from the substrate, and the radioactivity of the product is measured to determine the rate of hydrolysis. nih.gov

Comparison of Phosphodiesterase (PDE) Assay Methodologies

| Assay Type | Principle | Detection Method | Key Features | Reference |

|---|---|---|---|---|

| Colorimetric | Two-step enzymatic reaction measuring released inorganic phosphate. | Spectrophotometry (e.g., Malachite Green) | Non-radioactive, convenient one-step detection of phosphate. | |

| Fluorescence | Phosphate-binding protein fluoresces upon binding inorganic phosphate. | Fluorometry | Highly sensitive, allows for real-time kinetic measurements. | thermofisher.com |

| Luminescence | Measures remaining substrate (cAMP) via a coupled kinase/luciferase reaction. | Luminometry | Suitable for high-throughput screening. | promega.com.au |

| Radioassay | Quantifies the formation of a radioactively tagged product from a labeled substrate. | Scintillation counting | Highly sensitive, considered a gold standard for kinetic analysis. | nih.gov |

Advanced Spectroscopic and Chromatographic Techniques for Compound Analysis and Structure Elucidation

The definitive analysis and structural elucidation of a chemical compound like this compound rely on a combination of advanced spectroscopic and chromatographic techniques. These methods are essential for confirming the identity, purity, and molecular structure of the synthesized compound.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods used for the separation, determination, and quantification of methylxanthine derivatives. mdpi.com These techniques separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). When coupled with a detector, such as a UV or Diode Array Detector (DAD), HPLC provides information on the purity of the compound and can be used for its quantification. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a novel compound, high-resolution mass spectrometry (HRMS) is critical for determining its precise molecular weight and, consequently, its elemental composition. nih.gov When coupled with a chromatographic system (e.g., LC-MS or GC-MS), it provides unequivocal identification of the target compound. mdpi.com Electrospray ionization (ESI) is a common soft ionization technique used for methylxanthines, and tandem mass spectrometry (MS/MS) can be employed to fragment the molecule, providing crucial data about its structural backbone. mdpi.comresearchgate.netnih.gov

Challenges, Limitations, and Future Research Trajectories

Gaps in Comprehensive Mechanistic Understanding

Despite identified interactions with adenosine (B11128) receptors and phosphodiesterase enzymes, and its effects on T cell activation and cytokine production, a comprehensive mechanistic understanding of A-802715 remains an area requiring further elucidation jinpanlab.com. While it is known to suppress the cyclosporine (CsA)-resistant "signal two"-dependent pathway of T cell activation and to shift the humoral response to lipopolysaccharide (LPS) towards enhanced release of immunosuppressive cytokines, the full spectrum of its molecular targets and downstream signaling cascades are not yet completely defined. Further studies are needed to fully detail its mechanisms of action and potential benefits or risks jinpanlab.com. For its analogue, pentoxifylline, the precise mechanism for alleviating cardiovascular dysfunction and its optimum dosage have not been clearly identified, suggesting similar detailed mechanistic gaps may exist for this compound.

Advancements in Preclinical Model Systems for Enhanced Translational Relevance

Preclinical studies for this compound have utilized various in vitro and in vivo models. In vitro investigations have included studies on T cell activation, mixed lymphocyte reaction (MLR), concanavalin (B7782731) A whole blood, and cell-mediated lympholysis assays. In vivo experiments have been conducted in murine models of endotoxemia to assess its immunomodulating capacity and protective effects against lethal shock and liver failure. Additionally, rat models (major histocompatibility complex incompatible WKAH-->PVG and compatible Wag/Rij-->R/A combinations) have been employed to study its synergistic effects with CsA in transplantation immunology. Primary cultures of murine hepatocytes have also been used to demonstrate its protection from TNF cytotoxicity.

To enhance translational relevance, future research could focus on:

Development of more complex in vitro models: Moving beyond traditional 2D cell cultures to 3D organoid or co-culture systems that better mimic physiological environments could provide more predictive data for this compound's effects.

Refinement of in vivo models: While existing animal models have provided valuable insights, exploring disease models that more closely recapitulate human pathophysiology, particularly for conditions like cardiovascular diseases or respiratory disorders where this compound shows potential, would be beneficial jinpanlab.com.

Biomarker identification and validation: Identifying specific biomarkers in preclinical models that correlate with therapeutic efficacy could aid in predicting clinical outcomes and guiding patient stratification in future human studies.

Potential for Synergistic Therapeutic Combinations in Immunomodulation

A significant area of future research lies in exploring this compound's potential for synergistic therapeutic combinations, particularly in immunomodulation. This compound has already demonstrated a notable synergistic effect with Cyclosporine A (CsA) in vivo, leading to specific transplantation tolerance and permanent graft survival in rat models. This synergism allowed for the use of lower doses of both this compound and CsA, which is a critical advantage in immunosuppression to potentially reduce side effects.

Future research avenues include:

Exploring other immunosuppressive agents: Investigating combinations with other classes of immunosuppressants or immunomodulators to identify novel synergistic interactions that could further enhance therapeutic efficacy or reduce toxicity.

Targeting specific immune pathways: Given this compound's ability to suppress T cell activation and modulate cytokine release, its combination with agents targeting complementary immune pathways could lead to more precise and effective immunomodulatory strategies.

Application in diverse immune-mediated diseases: Beyond transplantation, exploring synergistic combinations in other immune-mediated inflammatory diseases where its anti-inflammatory and immunomodulatory properties could be beneficial is warranted.

Exploration of Novel Therapeutic Research Avenues Based on Identified Mechanisms

Based on its identified mechanisms of action, this compound presents several novel therapeutic research avenues:

Transplantation Immunosuppression: Its strong immunosuppressant properties and demonstrated synergism with CsA position this compound as a promising candidate for further development in transplantation medicine to induce specific tolerance and potentially reduce the reliance on higher, more toxic doses of conventional immunosuppressants.

Inflammatory and Autoimmune Diseases: The compound's ability to inhibit pro-inflammatory cytokines like TNF-α and IFN-γ, and to upregulate anti-inflammatory substances such as IL-10 and soluble TNF receptors, suggests its utility in conditions characterized by excessive inflammation or dysregulated immune responses. This opens avenues for research in various inflammatory and autoimmune disorders.

Respiratory Diseases: Given its bronchodilator properties, this compound is being explored for its therapeutic potential in respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) jinpanlab.com. Further research could focus on optimizing its delivery and assessing its efficacy in relevant preclinical models of these diseases.

Cardiovascular Diseases: this compound has shown potential therapeutic benefits in treating cardiovascular disease, suggesting further investigation into its specific mechanisms and applications in this area.

Integration of Computational and Systems Biology Approaches

Future integration of computational and systems biology could involve:

Molecular Docking and Dynamics Simulations: To precisely model this compound's interactions with adenosine receptors, phosphodiesterase enzymes, and other potential targets, providing atomic-level insights into its binding mechanisms and aiding in rational drug design jinpanlab.com.

Pathway and Network Analysis: Systems biology approaches could be used to map the intricate cellular signaling networks modulated by this compound, identifying key nodes and feedback loops that contribute to its therapeutic effects. This would help in understanding the "signal two"-dependent pathway suppression and cytokine modulation in a holistic manner.

Predictive Modeling: Developing computational models to predict this compound's pharmacokinetic and pharmacodynamic profiles, as well as its potential for synergistic interactions with other drugs, could accelerate preclinical development and inform clinical trial design.

Omics Data Integration: Integrating transcriptomic, proteomic, and metabolomic data from this compound-treated cells or tissues could provide a comprehensive understanding of its biological impact and uncover novel biomarkers or therapeutic pathways.

Q & A

Q. How can I integrate computational modeling into this compound research?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins. Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability. Pair with QSAR models to prioritize derivatives for synthesis. Share simulation parameters and force field details for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.